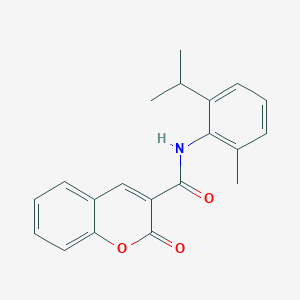

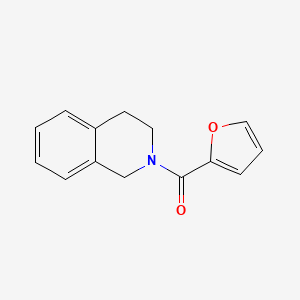

![molecular formula C13H19ClN6O2S B5547821 5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound under discussion is a part of the pyrazole and sulfonamide families, known for their pharmacological relevance and chemical versatility. The interest in such compounds stems from their structural diversity and the ability to modulate their chemical and physical properties through functional group modification.

Synthesis Analysis

Synthesis methods for similar compounds involve multi-step reactions, starting from basic pyrazole carboxamides and employing various reagents to introduce sulfonamide groups or to facilitate ring closures and substitutions. Techniques like hydrolytic cleavage, condensation, and cycloaddition are commonly employed in their synthesis (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

Molecular structures of these compounds are characterized using techniques like NMR, IR, and X-ray crystallography. These analyses reveal the planarity of the pyrazole rings and the spatial arrangement of substituents, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by the presence of the sulfonamide group, which can participate in hydrogen bonding and significantly affect the molecule's acidity and solubility. The reactivity towards nucleophiles and electrophiles is also altered by substitutions on the pyrazole ring.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are determined by the compound's molecular structure. The presence of halogens and sulfonamide groups can lead to higher melting points and variable solubility in organic solvents and water.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, from inhibiting enzymes to acting as ligands in metal complexes. Their chemical stability, reactivity towards oxidation and reduction, and potential to undergo further functionalization are areas of active research.

For a detailed understanding of similar compounds and methodologies, please refer to the following sources:

- Synthesis and chemical properties of pyrazole derivatives: (Bol’but, Kemskii, & Vovk, 2014).

- Structural analysis and synthesis approaches: (Saritha et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Compounds containing sulfonamido moieties, similar in functional group to the compound of interest, have been synthesized and evaluated for their antibacterial properties. The synthesis of novel heterocyclic compounds incorporating a sulfonamido group aims to develop potent antibacterial agents. Such compounds have shown significant antibacterial activities, indicating their potential for further development into therapeutic agents (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with significant inhibition potency against human carbonic anhydrase enzymes and acetylcholinesterase, alongside low cytotoxicity. This highlights the therapeutic potential of such compounds, including those related to the specified chemical compound, in treating conditions associated with enzyme dysregulation (Ozmen Ozgun et al., 2019).

Carbonic Anhydrase Inhibitors

Compounds with primary sulfonamide groups have shown strong inhibition of therapeutically relevant human carbonic anhydrases. The research into these compounds, including their synthesis and evaluation as enzyme inhibitors, provides a foundation for developing new therapeutic agents targeting diseases related to enzyme dysfunction (Sapegin et al., 2018).

Hybrid Compounds with Sulfonamide

The exploration of sulfonamide-based hybrid compounds has uncovered a variety of pharmacological activities, including antibacterial, anti-obesity, and anti-neuropathic pain activities. This research underscores the versatility of sulfonamide compounds in drug development and the potential for creating new therapeutic agents by combining sulfonamides with other pharmacologically active scaffolds (Ghomashi et al., 2022).

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN6O2S/c1-9-12(13(14)19(2)17-9)23(21,22)16-7-10-6-11-8-15-4-3-5-20(11)18-10/h6,15-16H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMPBYNYQAOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)NCC2=NN3CCCNCC3=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)